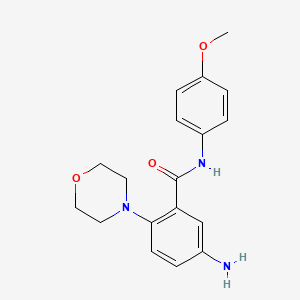![molecular formula C18H17N3O B5783360 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol, also known as PPQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinazoline family. It has a molecular formula of C20H18N2O and a molecular weight of 306.37 g/mol.
作用機序
The mechanism of action of 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol is not fully understood, but it has been shown to interact with several proteins and enzymes in cells. This compound has been shown to bind to the sigma-1 receptor, which is involved in regulating calcium signaling and cell survival. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. These interactions may contribute to the neuroprotective and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
実験室実験の利点と制限
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in water and organic solvents, making it easy to use in various assays. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, and its effects on human cells are not fully understood. Additionally, this compound can interact with other proteins and enzymes in cells, making it difficult to study its specific effects.
将来の方向性
There are several future directions for 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol research. One direction is to further investigate the mechanism of action of this compound and its interactions with specific proteins and enzymes in cells. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, cancer, and inflammation. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved efficacy and fewer side effects.
合成法
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol can be synthesized by the reaction of 2-aminobenzophenone and pyrrolidine in the presence of a catalyst. The reaction yields this compound with a purity of over 99%. The synthesis method has been optimized to increase the yield and purity of this compound, making it a cost-effective and practical method for producing this compound.
科学的研究の応用
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been used as a lead compound for the development of new drugs for various diseases.
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylquinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-16-10-4-2-8-14(16)17-19-15-9-3-1-7-13(15)18(20-17)21-11-5-6-12-21/h1-4,7-10,22H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYKVGRBYQGVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)




![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

